molecular formula C11H8N2O3 B8322277 4-Nitro-3-(4-pyridinyl)phenol

4-Nitro-3-(4-pyridinyl)phenol

Cat. No.: B8322277
M. Wt: 216.19 g/mol
InChI Key: GSNNORMGUIGVTQ-UHFFFAOYSA-N
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Description

4-Nitro-3-(trifluoromethyl)phenol (TFM, CAS 88-30-2) is a nitro-substituted phenol derivative with a trifluoromethyl (-CF₃) group at the 3-position and a nitro (-NO₂) group at the 4-position of the aromatic ring. Its molecular formula is C₇H₄F₃NO₃, and it has a molecular weight of 207.11 g/mol . TFM exists as a yellow crystalline solid with a melting point of 76–79°C and a boiling point of 135–138°C . It is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (~30 mg/mL) and moderately soluble in aqueous buffers (~5 mg/mL in PBS, pH 7.2) .

TFM is primarily used as a piscicide to control invasive sea lamprey (Petromyzon marinus) populations in the Great Lakes. Its toxicity is species-specific, with LC₅₀ values of 1.97–2.21 mg/L for lamprey larvae but minimal effects on non-target fish like lake sturgeon (Acipenser fulvescens) . Mechanistically, TFM disrupts oxidative phosphorylation, uncoupling mitochondrial respiration by 22–28% in lamprey and trout liver tissues .

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

4-nitro-3-pyridin-4-ylphenol

InChI

InChI=1S/C11H8N2O3/c14-9-1-2-11(13(15)16)10(7-9)8-3-5-12-6-4-8/h1-7,14H

InChI Key

GSNNORMGUIGVTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares TFM with structurally related nitrophenol derivatives:

Compound 4-Nitro-3-(trifluoromethyl)phenol (TFM) 4-Nitrophenol 4-Nitro-3-(trifluoromethoxy)phenol 4-Nitro-3-(4-pyridinyl)phenol (Hypothetical)
CAS No. 88-30-2 100-02-7 1260654-90-7 Not available
Molecular Formula C₇H₄F₃NO₃ C₆H₅NO₃ C₇H₄F₃NO₄ C₁₁H₈N₂O₃ (estimated)
Molecular Weight 207.11 g/mol 139.11 g/mol 223.11 g/mol ~216.20 g/mol
Key Substituents -NO₂ (4), -CF₃ (3) -NO₂ (4) -NO₂ (4), -OCF₃ (3) -NO₂ (4), 4-pyridinyl (3)
Melting Point 76–79°C 113–114°C Not reported Not available
Toxicity (LC₅₀/LD₅₀) 1.97–2.21 mg/L (lamprey) 250 mg/kg (rat, oral) Not studied Insufficient data
Applications Piscicide Industrial synthesis Research chemical Potential use in coordination chemistry

Key Findings

Effect of Trifluoromethyl vs. Nitro Groups The -CF₃ group in TFM enhances lipophilicity compared to 4-nitrophenol, improving its membrane permeability and bioactivity in aquatic environments . In contrast, 4-nitrophenol lacks the -CF₃ group, making it more water-soluble (log P = 1.91) and less toxic to aquatic life .

Trifluoromethoxy (-OCF₃) vs.

Pyridinyl Substitution While TFM has a -CF₃ group, the hypothetical this compound features a pyridine ring, which introduces nitrogen-based electron-withdrawing effects.

Toxicity Profile TFM’s selective toxicity to lamprey is attributed to its ability to exploit lamprey larvae’s underdeveloped detoxification pathways . In contrast, 4-nitrophenol exhibits broad-spectrum toxicity in mammals, acting as a metabolic inhibitor .

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